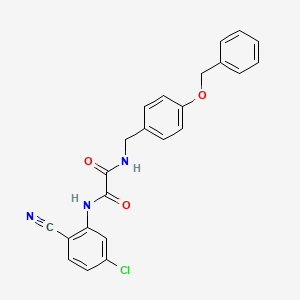

N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c24-19-9-8-18(13-25)21(12-19)27-23(29)22(28)26-14-16-6-10-20(11-7-16)30-15-17-4-2-1-3-5-17/h1-12H,14-15H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGKJVVPHYQPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparing N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide with similar compounds reveals its unique properties:

Benzylamines and cyanobenzoic derivatives: Compared to other benzylamine derivatives, this compound's oxalamide linkage provides additional stability and specificity in reactions.

Substituted benzoamides:

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

Substituent Diversity

- Molecular weight: 370.8 g/mol, comparable to the target compound’s estimated weight (~380–400 g/mol). Key difference: The dimethylamino group may improve cellular permeability compared to the benzyloxy group in the target compound .

- Molecular weight: 384.8 g/mol, slightly higher than the target compound due to the furan moiety .

Electronic and Steric Effects

- Chloro and cyano groups (common in ): Enhance electrophilicity and binding to hydrophobic enzyme pockets.

- Benzyloxy vs. methoxy groups: Benzyloxy in the target compound may undergo hydrolysis to a phenolic group (as seen in ’s compound 117), altering metabolic stability compared to methoxy derivatives .

Physical Properties

- Melting points :

- Solubility : Benzyloxy groups (target compound) may reduce aqueous solubility compared to hydroxylated analogues (e.g., compound 117 in ) .

Enzyme Inhibition Potential

- Cytochrome P450 4F11 activation: Compounds in –2 (e.g., 117, 16) show SCAD inhibition, suggesting the target compound’s chloro-cyanophenyl group may similarly interact with hydrophobic enzyme regions .

Metabolic Pathways

- Hydrolysis and oxidation: Benzyloxy groups (target compound) may be metabolized to phenolic derivatives, as seen in ’s deprotection of methyl ethers to hydroxyl groups .

- NOEL values (): Flavoring oxalamides (e.g., NOEL = 100 mg/kg) suggest low toxicity, though the target compound’s chloro-cyano substituents may require additional safety profiling .

Biological Activity

N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a compound of interest due to its potential biological activity, particularly in the context of antimycobacterial properties. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological activity.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of key intermediates. The process typically begins with the preparation of 4-(benzyloxy)benzonitriles, which are subsequently reduced to form the corresponding amines. These amines can then be reacted with oxalic acid derivatives to yield the final oxalamide structure.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nitrile Formation | 4-cyanophenol, Benzyl bromide | 92-99 |

| 2 | Reduction | Lithium aluminum hydride | Variable |

| 3 | Amine Formation | DIPEA, DMSO | 26-48 |

Antimycobacterial Evaluation

Recent studies have highlighted the antimycobacterial activity of compounds related to this compound. For instance, a series of benzyloxybenzyl derivatives were synthesized and evaluated against Mycobacterium tuberculosis (Mtb). The results indicated that certain structural modifications significantly enhance biological activity.

Case Study: Activity Against Mtb

In a study published in 2022, a group of 27 compounds was evaluated for their ability to inhibit Mtb growth. The most active compounds were those with specific substituents on the quinoline ring and the benzyloxybenzyl moiety. The selectivity index was calculated using Vero and HepG2 cell lines to assess toxicity versus efficacy.

Table 2: Biological Activity Data

| Compound ID | MIC (µg/mL) | Selectivity Index (Vero/HepG2) |

|---|---|---|

| Compound A | 0.5 | >100 |

| Compound B | 1.0 | >50 |

| Compound C | 0.25 | >200 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of halogen atoms, particularly chlorine, on the aromatic rings enhances antimycobacterial activity. Additionally, the lipophilicity influenced by the benzyloxy group plays a critical role in cellular permeability and overall efficacy.

Key Findings from SAR Studies

- Halogen Substitution : Chlorine substitution at specific positions increases potency.

- Lipophilicity : The bulky benzyloxy group contributes to improved membrane permeability.

- Amine Variations : Different amine structures lead to varied biological responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.